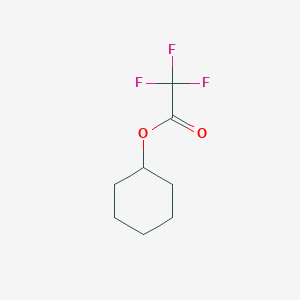

Cyclohexyl trifluoroacetate

Descripción general

Descripción

Cyclohexyl trifluoroacetate is a useful research compound. Its molecular formula is C8H11F3O2 and its molecular weight is 196.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Acid-Catalyzed Esterification

Cyclohexyl trifluoroacetate is commonly synthesized via acid-catalyzed reactions between trifluoroacetic acid (TFA) and cyclohexane derivatives:

-

Methylenecyclohexane + TFA :

This reaction proceeds with an enthalpy change () of -44.81 ± 0.10 kJ/mol under trifluoroacetic acid solvent conditions . A less exothermic variant () occurs under similar conditions, likely due to solvent effects .

Oxidative Functionalization

Cyclohexane undergoes direct oxidation in TFA using oxidants:

-

H₂O₂ or Urea–H₂O₂ (UHP) :

Cyclohexane reacts with 30% aqueous H₂O₂ or UHP in TFA to yield this compound in >90% yield without transition-metal catalysts .

Conditions : Ambient temperature, 24-hour reaction time . -

Photodriven Iron Catalysis :

Fe(OTf)₃ catalyzes the aerobic oxidation of cyclohexane in TFA under 370 nm LED light, achieving quantitative yields of this compound .

Key features : No overoxidation products (e.g., cyclohexanone) are detected .

Acid-Catalyzed Hydrolysis

This compound undergoes hydrolysis in acidic media to regenerate TFA and cyclohexanol:

-

Mechanism :

Thermal Decomposition

Thermogravimetric analysis reveals decomposition onset at ~150°C , primarily releasing trifluoroacetic acid and cyclohexene .

Thermodynamic Data

| Reaction | (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| -44.81 ± 0.10 | TFA solvent, liquid phase | ||

| -36.56 ± 0.88 | TFA solvent, competing pathways | ||

| Hydrolysis to cyclohexanol | -92.96 ± 0.23 | TFA solvent, trifluoroacetolysis |

Stability and Handling

-

Storage : Stable under inert gas at -20°C; susceptible to hydrolysis in humid environments.

-

Safety : Reacts exothermically with strong bases, releasing TFA .

This compound’s reactivity is leveraged in diverse synthetic contexts, particularly in oxidations and acid-mediated transformations. Its thermodynamic profiles and catalytic accessibility make it a versatile intermediate in both academic and industrial settings.

Propiedades

Número CAS |

1549-45-7 |

|---|---|

Fórmula molecular |

C8H11F3O2 |

Peso molecular |

196.17 g/mol |

Nombre IUPAC |

cyclohexyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2 |

Clave InChI |

MJNDVDVTLSBDLB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)C(F)(F)F |

SMILES canónico |

C1CCC(CC1)OC(=O)C(F)(F)F |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.